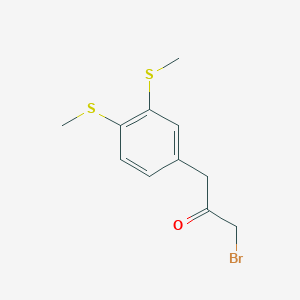

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring two methylthio (-SCH₃) groups at the 3- and 4-positions of the phenyl ring. The compound’s bromine atom and sulfur-containing substituents suggest applications in organic synthesis, such as serving as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[3,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

ODQNKFASNOXSOL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=C1)CC(=O)CBr)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethylthiophenol and 3-bromopropan-2-one.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the bromopropanone.

Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Scientific Research Applications

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomer: 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one

- Molecular Formula : C₁₁H₁₃BrOS₂

- Molar Mass : 305.25 g/mol

- Key Properties :

- Comparison: The 3,5-isomer differs in the placement of methylthio groups, leading to distinct electronic and steric effects.

Trifluoromethylthio Analog: 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

- Molecular Formula : C₁₁H₇BrF₆OS₂

- Molar Mass : 413.2 g/mol

- Key Properties :

- Comparison :

The trifluoromethylthio (-SCF₃) groups are stronger electron-withdrawing substituents than methylthio groups, which could reduce nucleophilic attack on the ketone. The increased molar mass and fluorine content may enhance lipophilicity and thermal stability.

Bromophenyl Analog: 1,3-Bis(4-bromophenyl)-2-propanone

- Molecular Formula : C₁₅H₁₂Br₂O

- Molar Mass : 367.07 g/mol

- Key Properties :

- Comparison: This compound lacks sulfur substituents but features bromine atoms on phenyl rings. Bromine’s electronegativity may facilitate cross-coupling reactions, whereas the methylthio groups in the target compound could enhance solubility in nonpolar solvents.

Physicochemical and Reactivity Trends

*Estimated based on structural analogs.

Biological Activity

1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a bromopropanone moiety linked to a bis(methylthio)phenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C11H13BrOS2

- Molecular Weight : 305.25 g/mol

- CAS Number : 1806432-82-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Studies have shown that compounds similar to this compound exhibit significant antiviral properties. For instance, a related compound demonstrated an EC50 value of 40 nM against the chikungunya virus (CHIKV), indicating strong antiviral efficacy .

Anticancer Potential

Research indicates that the compound may also possess anticancer properties. In silico studies suggest that it can interact with DNA and inhibit cancer cell proliferation. The docking scores obtained from molecular simulations suggest favorable interactions with DNA, which is critical for its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Inhibition : The compound acts as a covalent inhibitor of specific proteases involved in viral replication and cancer cell survival. This irreversible binding can lead to prolonged inhibition of target enzymes .

- DNA Interaction : The ability to bind to DNA may disrupt replication processes in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | EC50/IC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | CHIKV-nLuc Replication Assay | 40 | |

| Anticancer | Molecular Docking Studies | - | |

| Protease Inhibition | nsP2 Protease Assay | 60 |

Case Study: Antiviral Efficacy

In a study focused on antiviral activity, a close analog of this compound was tested against CHIKV. The results indicated a significant reduction in viral load at concentrations correlating with the EC50 values mentioned above. This suggests that the compound could be developed further for therapeutic use against viral infections.

Case Study: Anticancer Mechanism

Another study utilized molecular docking techniques to evaluate the interaction between the compound and various cancer-related proteins. The findings indicated that the compound could effectively bind to the active sites of these proteins, potentially inhibiting their function and leading to decreased tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.